molecular formula C19H18N4O3S2 B2672097 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide CAS No. 946290-94-4

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2672097
CAS No.: 946290-94-4
M. Wt: 414.5
InChI Key: BTIXCGHZEFJWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide is a high-purity chemical reagent designed for pharmaceutical research and development applications. This complex heterocyclic compound features a unique molecular architecture combining imidazo[1,2-b]pyridazine and thiophene sulfonamide pharmacophores, making it particularly valuable as a building block in medicinal chemistry and drug discovery programs. The compound's structural characteristics suggest potential applications as a kinase inhibitor scaffold, similar to other heterocyclic compounds investigated for checkpoint kinase (CHK-1) inhibition pathways . The imidazo[1,2-b]pyridazine core structure represents a privileged scaffold in medicinal chemistry, known for its diverse biological activities and capacity for molecular recognition at enzyme active sites . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules targeting various disease pathways, particularly in oncology research where such heterocyclic systems have demonstrated significant therapeutic potential. The methoxy substitution at the 6-position of the imidazo[1,2-b]pyridazine ring and the methyl group on the thiophene sulfonamide moiety provide strategic points for chemical modification and structure-activity relationship studies. This reagent is offered exclusively to qualified researchers for laboratory investigation purposes. FOR RESEARCH USE ONLY. Not intended for diagnostic, therapeutic, or human use. Researchers should consult relevant safety data sheets and implement appropriate handling procedures prior to use. For specific technical specifications, purity data, and handling information, please contact our scientific support team.

Properties

IUPAC Name

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-12-4-6-14(16-11-23-17(20-16)7-8-18(21-23)26-3)10-15(12)22-28(24,25)19-9-5-13(2)27-19/h4-11,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIXCGHZEFJWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-b]pyridazine core, which can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and dicarbonyl compounds. The methoxy group is introduced via methylation reactions using reagents like methyl iodide.

The thiophene sulfonamide moiety is synthesized separately, often starting from thiophene derivatives. Sulfonation of thiophene can be achieved using reagents like chlorosulfonic acid, followed by amination to introduce the sulfonamide group. The final step involves coupling the imidazo[1,2-b]pyridazine core with the thiophene sulfonamide under conditions that facilitate the formation of the desired this compound compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medical research, this compound has shown potential as a kinase inhibitor, particularly targeting the transforming growth factor-β activated kinase (TAK1). This makes it a candidate for developing new treatments for diseases like multiple myeloma . Its ability to inhibit specific kinases at nanomolar concentrations highlights its potential as a therapeutic agent.

Industry

In the industrial sector, the compound’s unique properties can be leveraged for the development of new materials with specific electronic or optical properties. Its sulfonamide group can enhance solubility and stability, making it suitable for various applications.

Mechanism of Action

The mechanism by which N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide exerts its effects involves the inhibition of specific kinases, such as TAK1. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and apoptosis. By binding to the active site of the kinase, the compound prevents the phosphorylation of downstream targets, thereby modulating cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Substituent Analysis

The compound’s structural analogs are primarily distinguished by variations in substituents on the imidazo[1,2-b]pyridazine ring and the aryl/heteroaryl appendages. Below is a comparative analysis of notable analogs:

Table 1: Structural Comparison of Imidazo[1,2-b]pyridazine Derivatives
Compound Name Core Substituents (Imidazo[1,2-b]pyridazine) Aryl/Amide Substituents Molecular Weight Key Functional Groups
Target Compound 6-methoxy 2-methylphenyl, 5-methylthiophene sulfonamide Not provided Methoxy, sulfonamide
N-(5-(6-(2-Fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide 6-(2-fluoro-5-methoxyphenyl) 2-(trifluoromethyl)phenyl, pivalamide 486.469 Fluoro, trifluoromethyl, pivalamide
N-[5-({2-[(Cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide 6-oxy (cyclopropylcarbonylamino) 2-methylphenyl, pyrazole carboxamide Not provided Cyclopropylcarbonylamino, carboxamide
Key Observations:

In contrast, the methoxy group in the target compound may improve solubility through polar interactions . The pivalamide group (tert-butyl amide) in ’s compound enhances metabolic stability by steric hindrance, whereas the sulfonamide in the target compound offers hydrogen-bonding capacity, which could improve target affinity .

The methoxy group in the target compound is electron-donating, which may modulate resonance effects and π-π stacking .

Terminal Functional Groups :

  • The pyrazole carboxamide in ’s compound introduces a rigid heterocyclic moiety, likely contributing to selectivity for kinases like VEGFR. The target compound’s methylthiophene sulfonamide may similarly engage in hydrophobic interactions within kinase ATP-binding pockets .

Hypothesized Pharmacological Profiles

While explicit bioactivity data for the target compound are unavailable, insights can be inferred from structural analogs:

  • Kinase Inhibition: Imidazo[1,2-b]pyridazine derivatives are frequently kinase inhibitors (e.g., Bcr-Abl, VEGFR).
  • Selectivity : The trifluoromethyl group in ’s compound may enhance selectivity for kinases with hydrophobic subpockets, whereas the target compound’s methylthiophene group could favor interactions with larger binding sites .

Biological Activity

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an imidazo[1,2-b]pyridazine moiety linked to a methylphenyl and thiophene sulfonamide. Its molecular formula is C21H18N4O2C_{21}H_{18}N_{4}O_{2} with a molecular weight of 358.4 g/mol . The presence of the methoxy group and sulfonamide functionality contributes to its biological properties.

PropertyValue
Molecular FormulaC21H18N4O2
Molecular Weight358.4 g/mol
CAS Number946268-00-4

Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. Its mechanism of action is believed to involve:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : The compound may bind to nuclear hormone receptors, influencing gene expression related to metabolic processes .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting its role as a lead compound in cancer therapy. For instance:

  • Cell Line Studies : In vitro studies demonstrated that the compound effectively reduces cell viability in various cancer cell lines, including breast and prostate cancer cells .

Anti-inflammatory Effects

In addition to anticancer activity, the compound exhibits anti-inflammatory properties. Research has indicated that it can inhibit the production of pro-inflammatory cytokines, which are critical in chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • In Vitro Study on Cancer Cells :
    • Objective : To assess the cytotoxic effects on breast cancer cells.
    • Findings : The compound exhibited a significant reduction in cell proliferation at concentrations above 10 µM, with IC50 values indicating potent activity against cancer cells .
  • Inflammation Model :
    • Objective : To evaluate anti-inflammatory effects in LPS-stimulated macrophages.
    • Findings : Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .
  • Mechanistic Studies :
    • Objective : To elucidate the mechanism of action.
    • Findings : The compound was found to inhibit NF-kB signaling pathways, which are often activated in cancer and inflammatory diseases .

Q & A

Q. What are the critical steps in synthesizing N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide?

The synthesis involves multi-step organic reactions, including:

  • Imidazo[1,2-b]pyridazine core formation : Cyclization of pyridazine precursors under basic or acidic conditions (e.g., using DMF or dichloromethane as solvents) .
  • Sulfonamide coupling : Reaction of the intermediate aryl amine with 5-methylthiophene-2-sulfonyl chloride in the presence of a base like triethylamine .
  • Optimization : Reaction parameters (temperature: 60–80°C; inert atmosphere) and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques confirm the structure and purity of the compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromaticity .
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .

Q. How can computational modeling predict the compound’s bioactivity?

  • Molecular docking : Screen against kinase targets (e.g., protein kinases) using software like AutoDock Vina, focusing on sulfonamide and imidazo[1,2-b]pyridazine interactions .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or binding affinity .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) for imidazo[1,2-b]pyridazine cyclization efficiency .
  • Continuous flow chemistry : Enhance reproducibility and reduce reaction time .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Establish IC50_{50} values in multiple cell lines to differentiate target-specific vs. off-target effects .
  • Metabolic stability assays : Use liver microsomes to assess if inconsistent results arise from rapid degradation .
  • Structural analogs : Compare activity of derivatives lacking the 5-methylthiophene group to identify critical pharmacophores .

Q. What strategies enhance the compound’s selectivity for kinase inhibition?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to modulate binding pocket interactions .
  • Co-crystallization studies : Use SHELX-refined X-ray data to map binding modes and guide rational design .

Q. How to validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic/basic buffers, UV light, and oxidants (e.g., H2_2O2_2), followed by HPLC-MS to track degradation products .
  • Plasma protein binding assays : Use equilibrium dialysis to assess bioavailability .

Q. What challenges arise in X-ray crystallography of this compound?

  • Crystallization : Optimize solvent mixtures (e.g., DMSO/water) and slow evaporation to obtain diffraction-quality crystals .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to resolve overlapping reflections .

Methodological Notes

  • Contradictions : Variability in reported bioactivity may stem from differences in assay conditions (e.g., ATP concentrations in kinase assays) or impurity profiles .
  • Advanced Tools : Use cryo-EM for structural analysis if crystallography fails, or employ machine learning to predict synthetic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.